4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBLIZFCFRVBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate compound with 4-ethoxybenzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various receptors and enzymes in the body, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
Arp2/3 Inhibition
- CK-666 Analogs : Compounds 59 (3-bromo substitution) and 69 (2,4-dichloro substitution) show superior in vivo efficacy to CK-666, suggesting halogenated benzamides enhance target binding .
- 4-Chloro Analogs : Compound 7 () shares the 2-methylindole-sulfanyl ethyl backbone with the target compound but lacks the ethoxy group, possibly reducing metabolic stability compared to the ethoxy derivative .
Solubility and Formulation
- CK-666 : Formulated in DMSO at 8.5 mM due to moderate solubility, whereas ethoxy or methoxy substitutions (e.g., Rip-B, ) may improve aqueous solubility .
- Rip-B vs. Rip-D : The 2-hydroxy group in Rip-D reduces yield (34% vs. 80% for Rip-B), likely due to steric challenges during synthesis .
Physicochemical Properties
Analysis :
- Higher LogP values in chloro-substituted analogs (e.g., 3.8–3.9) may correlate with prolonged half-lives but risk hepatotoxicity .
Biological Activity
4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described by its molecular formula . The compound features an ethoxy group and a sulfanyl moiety attached to an indole structure, which is known for its diverse biological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. This inhibition enhances insulin-stimulated glucose uptake, suggesting potential applications in treating type 2 diabetes mellitus and obesity .
- Antioxidant Activity : Indole derivatives are often associated with antioxidant properties, which may contribute to cellular protection against oxidative stress.
Biological Activity and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of a series of indole derivatives for their effects on glucose metabolism. One derivative demonstrated significant enhancement in insulin sensitivity without cytotoxic effects, highlighting the therapeutic potential of such compounds in metabolic disorders .
Another study explored the anti-inflammatory properties of indole-based compounds, revealing their ability to inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in inflammation and immune responses .
Q & A
Q. Critical Steps :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the product.
- Purity Validation : HPLC (≥95% purity) and LC-MS confirm chemical identity .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35–2.42 ppm (2-methylindole CH₃), δ 3.60–3.61 ppm (ethyl spacer CH₂), and δ 7.27–7.90 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~166 ppm (amide C=O) and ethoxy carbons at ~63–65 ppm .
- Mass Spectrometry : HRMS (EI) provides exact mass matching (e.g., [M⁺] = 312.10365 for a chloro-analog) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, validating bond lengths and angles .
Advanced: How can structural modifications enhance biological activity, and what methodological frameworks guide optimization?
Methodological Answer:
- Substituent Effects :
- SAR Studies :
Q. Example Optimization :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Chloro at benzamide | Increased Arp2/3 inhibition | |
| Methoxy at indole | Reduced cytotoxicity |
Advanced: How can computational models resolve contradictions in binding affinity data across assays?
Methodological Answer:
- Data Integration : Combine molecular dynamics (MD) simulations (GROMACS) with experimental SPR (surface plasmon resonance) to assess binding kinetics under varying pH/temperature .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for mutations, explaining discrepancies between enzyme inhibition and cellular activity .
- Case Study : A chloro-analog showed high in vitro IC₅₀ but low cellular uptake due to poor solubility. MD simulations guided PEGylation to improve bioavailability .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in cell signaling pathways?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
Key Finding : Related indole-benzamides inhibit Arp2/3-mediated actin polymerization (IC₅₀ = 1–5 μM), blocking cancer cell metastasis .
Advanced: How are crystallographic data analyzed to resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction at synchrotrons (e.g., APS or ESRF) .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation :
Example : A chloro-analog’s crystal structure revealed a bent conformation critical for binding the Arp2/3 hydrophobic pocket .
Advanced: What strategies mitigate synthetic challenges like low yields in multi-step reactions?
Methodological Answer:
-
Optimization Parameters :
Step Challenge Solution Indole sulfanylation Competing dimerization Use N-protected indoles Amide coupling Hydrolysis Anhydrous conditions (e.g., THF) -
Process Analytics :
- In Situ IR : Monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) .
- DoE (Design of Experiments) : Identifies optimal temperature/pH for coupling (e.g., 0–5°C, pH 8–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
